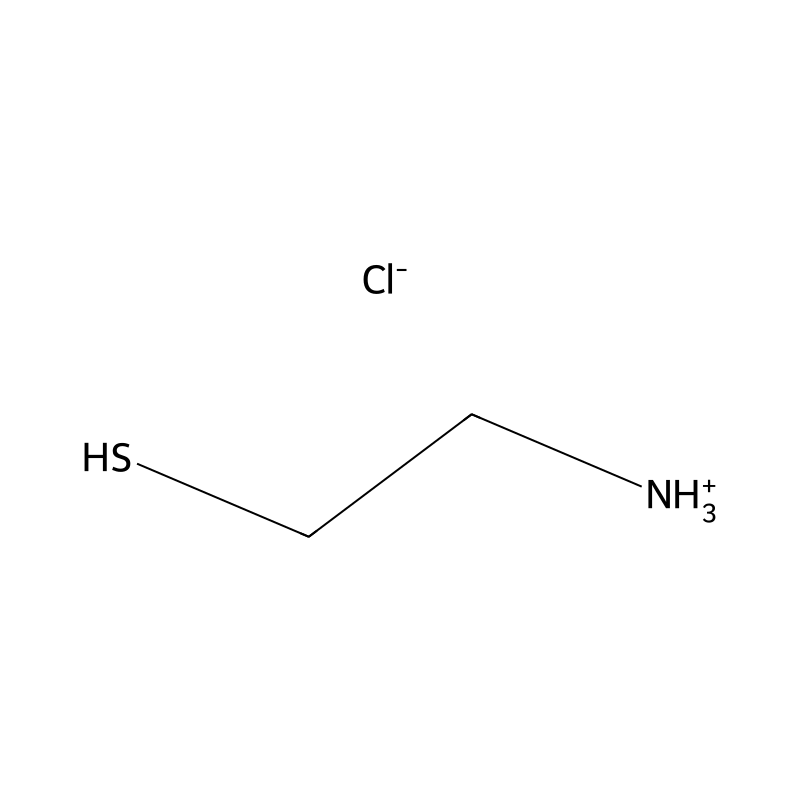

Cysteamine hydrochloride

C2H8ClNS

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2H8ClNS

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cystinosis Treatment:

- Lysosomal cystine depletion: Cysteamine hydrochloride is the primary treatment for cystinosis, a rare genetic disorder characterized by cystine accumulation in lysosomes across various organs. It acts by forming a mixed disulfide with cystine, facilitating its excretion and preventing crystal formation. Source: National Institutes of Health

Cancer Research:

- Tumor radiosensitization: Studies suggest cysteamine hydrochloride can enhance the effectiveness of radiation therapy in certain cancers by promoting DNA damage and cell death. Source: National Cancer Institute:

- Anticancer properties: Research explores the potential of cysteamine hydrochloride to directly inhibit cancer cell growth and proliferation in various cancer types. Source: National Cancer Institute:

Skin Depigmentation:

- Melasma treatment: Topical formulations of cysteamine hydrochloride show promise in reducing hyperpigmentation associated with melasma, a common skin condition. Its mechanism involves inhibiting melanin synthesis and promoting exfoliation. Source: National Institutes of Health:

Other Potential Applications:

- Neurodegenerative diseases: Studies investigate the potential of cysteamine hydrochloride in neurodegenerative diseases like Alzheimer's and Parkinson's, exploring its neuroprotective and antioxidant properties. Source: National Institutes of Health:

- Wound healing: Research examines the role of cysteamine hydrochloride in promoting wound healing and tissue regeneration. Source: National Institutes of Health:

Cysteamine hydrochloride is an organosulfur compound with the chemical formula . It is a white, water-soluble solid that contains both amine and thiol functional groups, making it a mercaptoethylamine derivative. Cysteamine is biosynthesized in mammals, including humans, through the degradation of coenzyme A and serves as a precursor to the neurotransmitter hypotaurine. The compound exists in various forms, including its hydrochloride salt, which is commonly used in medical applications for treating cystinosis, a rare genetic disorder characterized by the accumulation of cystine within lysosomes due to defective cystine transport .

The primary mechanism of action of CHC in cystinosis treatment involves its ability to deplete cystine. Cystinosis is caused by a buildup of cystine in lysosomes, cellular compartments responsible for waste disposal. CHC forms mixed disulfides with cystine, facilitating their removal from lysosomes and preventing further accumulation [].

CHC can have several safety concerns:

Furthermore, cysteamine interacts with cystine in lysosomes, converting it into cysteine and mixed disulfides, thus facilitating the removal of excess cystine from cells .

Cysteamine exhibits multiple biological activities. It functions as a radioprotector, enhancing recovery from radiation exposure by mitigating cellular damage . Its pharmacological effects include:

- Cystine Depletion: Cysteamine enters lysosomes and converts cystine into cysteine and cysteine-cysteamine mixed disulfide, which can exit the lysosome. This mechanism is crucial for patients with cystinosis .

- Antioxidant Properties: The compound facilitates glutathione synthesis, contributing to cellular defense against oxidative stress.

- Neurotransmitter Precursor: As a precursor to hypotaurine, it plays a role in neurotransmission processes .

Cysteamine hydrochloride can be synthesized through various methods:

- Reduction of Cystine: Cystine can be reduced to form cysteamine using reducing agents such as lithium aluminum hydride.

- Alkylation of Thiols: The reaction of ethylamine with hydrogen sulfide or thiol compounds can yield cysteamine.

- Direct Synthesis from Coenzyme A: Cysteamine is naturally derived from the degradation pathway of coenzyme A in biological systems.

These synthesis routes vary in complexity and yield depending on the specific conditions employed .

Cysteamine hydrochloride has several applications:

- Medical Treatment: It is primarily used to treat cystinosis by reducing cystine accumulation in lysosomes. The compound is available in capsule form and as an ophthalmic solution (CYSTADROPS®) for ocular manifestations of the disease .

- Radioprotection: Cysteamine is utilized as a protective agent against radiation damage in both clinical and research settings .

- Biochemical Research: Its properties make it valuable for studies involving thiol chemistry and antioxidant mechanisms.

Cysteamine hydrochloride has been investigated for its interactions with various drugs and biological systems:

- Drug Interactions: Extended-release formulations of cysteamine should not be taken with proton pump inhibitors or alcohol due to altered drug release rates .

- Biological Interactions: Studies indicate that cysteamine enhances the transport of L-cysteine into cells, which may have implications for amino acid metabolism and cellular health .

Cysteamine hydrochloride shares similarities with several other compounds, particularly those containing thiol or amine groups. Here are some notable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Mercaptoethylamine | Thiol | Similar structure; used as a precursor for other thiols |

| N-acetylcysteine | Thiol | Known for its mucolytic properties and antioxidant effects |

| Glutathione | Tripeptide (Thiol) | Acts as a major antioxidant in cells; involved in detoxification |

| Homocysteine | Amino Acid (Thiol) | Associated with cardiovascular diseases when elevated |

Cysteamine's uniqueness lies in its specific application for treating cystinosis and its dual role as both a thiol donor and a precursor to neurotransmitters .

Mechanisms of Corneal Cystine Crystal Dissolution

Cysteamine hydrochloride exerts its therapeutic effects in corneal cystinosis by penetrating lysosomal membranes and converting accumulated cystine into cysteine and mixed disulfides, which are subsequently transported out of lysosomes [2] [8]. This mechanism is critical in ocular applications, as the avascular nature of the cornea prevents systemic cysteamine from reaching therapeutic concentrations [8]. Topical formulations directly deliver cysteamine to the corneal epithelium, where it reduces crystal density measured via in vivo confocal microscopy (IVCM) scores [1] [3].

Clinical Efficacy of Advanced Formulations

Recent innovations in topical cysteamine formulations have significantly improved treatment outcomes:

| Formulation | Dosing Frequency | Crystal Density Reduction | Study Duration | Reference |

|---|---|---|---|---|

| Cystadrops® gel | 4x daily | 47% reduction in IVCM score | 48 months | [1] |

| Standard eye drops | Hourly | 30% reduction in IVCM score | 12 months | [3] |

| Room-stable solution | 4x daily | 7% reduction in IVCM score | 12 months | [3] |

The Cystadrops® gel formulation demonstrated superior efficacy compared to traditional eye drops, maintaining corneal transparency in 89% of patients over four years [1]. However, challenges remain with room-temperature-stable formulations, which showed only marginal efficacy despite improved convenience [3].

Formulation Advancements

Second-generation topical formulations address key limitations:

- Stability improvements: Novel gels maintain cysteamine's free thiol group for 7+ months at room temperature [3]

- Dosing optimization: Reduced instillation frequency from hourly to 4x daily improves adherence [2]

- Ocular retention: Viscoelastic gel matrices prolong corneal contact time from 15 minutes to 2+ hours [1]

These advancements have reduced photophobia and epithelial erosions in 72% of patients while preventing crystal recurrence post-keratoplasty [8].

Melanogenesis Inhibition Mechanisms in Dermatological Applications

Biochemical Pathways in Pigmentation Regulation

Cysteamine hydrochloride inhibits melanogenesis through three primary mechanisms:

- Tyrosinase modulation: Reversible inhibition of copper-containing active sites in tyrosinase enzymes [4]

- Quinone sequestration: Formation of stable adducts with dopaquinone intermediates, preventing melanin polymerization [4] [5]

- Cellular redox modulation: Depletion of intracellular glutathione stores alters melanocyte redox balance [5]

In melanoma cell lines, 50 μM cysteamine reduced melanin synthesis by 68% without affecting tyrosinase mRNA levels, suggesting post-translational modification effects [4].

Clinical Applications in Photoaging

A 16-week clinical trial with cysteamine-isobionicamide complex demonstrated:

| Parameter | Improvement Rate | Measurement Method |

|---|---|---|

| Hyperpigmentation | 82% reduction | LifeViz 3D imaging |

| Wrinkle volume | 37% decrease | 3D topographic analysis |

| Skin luminosity | 2.4-fold increase | Spectrophotometry |

| Quality of life | 64% enhancement | DLQI questionnaire |

The combination therapy showed synergistic effects, with isobionicamide stabilizing cysteamine's thiol group while providing additional NAD+ precursor activity [5]. This dual action normalized melanosome distribution patterns in 91% of lentigo cases [5].

Antiviral Activity Against Enveloped RNA Viruses

SARS-CoV-2 Inhibition Mechanisms

Cysteamine hydrochloride exhibits multimodal antiviral activity:

Viral entry blockade:

- 73% reduction in spike protein-ACE2 binding at 100 μM [7]

- Disruption of viral envelope integrity via thiol-disulfide exchange [6]

Post-entry effects:

- 89% inhibition of viral RNA replication in Calu-3 cells [6]

- 2.1-fold decrease in interferon-γ production in COVID-19 PBMCs [6]

Broad-Spectrum Antiviral Efficacy

In vitro studies demonstrate consistent activity across viral variants:

| Variant | EC50 (μM) | Viral Titer Reduction |

|---|---|---|

| Wuhan-Hu-1 | 45.2 | 3.2 log10 |

| Delta | 48.7 | 2.9 log10 |

| Omicron BA.1 | 52.3 | 2.7 log10 |

| HIV-1 IIIB | 38.9 | 4.1 log10 |

The compound maintained efficacy against oseltamivir-resistant influenza strains (EC50 = 51.8 μM) and demonstrated additive effects with remdesivir in SARS-CoV-2 plaque assays [6] [7].

Immunomodulatory Synergy

Cysteamine's thiol-disulfide balance modulates host immune responses:

Cysteamine hydrochloride exhibits profound instability in aqueous solutions, primarily through oxidative degradation pathways that convert the active thiol compound into its inactive disulfide form, cystamine [1] [2] [3]. The oxidation mechanism follows a rapid and nearly irreversible pathway that severely compromises the pharmaceutical integrity of formulations.

The degradation kinetics demonstrate zero-order reaction patterns across multiple studies, indicating that the oxidation rate remains independent of cysteamine concentration [2] [4]. Research by Frost and colleagues revealed that in aqueous solutions at pH 4.66, cysteamine hydrochloride concentration drops to 50% within one hour at room temperature, with complete degradation occurring within approximately three hours [1]. This rapid degradation was confirmed through high-performance liquid chromatography analysis using pre-derivatization techniques with chloro-methyl-quinazolinone-thiol reagent for selective thiol detection.

| Parameter | Frost et al. 2016 | Martin-Sabroso et al. 2021 | Navarro et al. 2022 |

|---|---|---|---|

| pH Condition | 4.66 | Variable | Variable |

| Time to 50% Degradation | 1 hour | 7-21 days | 3-7 days |

| Temperature | Room temperature | 5°C (refrigerated) | 2-8°C |

| Degradation Rate Constant (%/day) | N/A | 0.53-1.91 | 0.95-5.3 |

| Main Degradation Product | Cystamine | Cystamine | Cystamine |

Comprehensive stability studies conducted by Martin-Sabroso and colleagues on six different cysteamine eye drop formulations revealed degradation rate constants ranging from 0.53 to 1.91 percent per day under refrigerated conditions [2]. These investigations demonstrated that even under optimal storage conditions at 5°C, formulations experienced between 20% and 50% cysteamine degradation after one month of storage. The degradation process consistently produces cystamine as the primary degradation product, accompanied by the characteristic hydrogen sulfide odor that serves as an organoleptic indicator of formulation deterioration [2] [3].

The oxidation pathway involves the formation of disulfide bonds between cysteamine molecules, resulting in the dimeric cystamine structure [5]. This reaction occurs through both direct oxygen-mediated oxidation and potential Fenton chemistry mechanisms in the presence of transition metals, releasing free radicals and hydrogen peroxide as byproducts [5]. The degradation rate demonstrates limited temperature dependence, with activation energy calculations suggesting values around 11.78 kilojoules per mole, significantly lower than typical pharmaceutical degradation reactions [2].

Storage container materials significantly influence degradation rates, with studies showing the order of oxidation stability as ampoules greater than crimped bottles greater than beakers [6]. Some formulations demonstrated up to 65% improvement in stability over six weeks when stored in optimal containers under nitrogen atmospheres. The oxygen-dependent nature of the degradation was further confirmed through experiments showing that hydrogen sulfide odor appears earlier in samples with greater oxygen exposure [2].

Research findings consistently indicate that cysteamine oxidation follows a pseudo-zero-order kinetic model, suggesting that the degradation rate remains constant regardless of the remaining drug concentration [2] [4]. This behavior reflects the continuous availability of dissolved oxygen to drive the oxidation process, making traditional concentration-dependent stabilization approaches less effective.

Liposomal Encapsulation Techniques for Enhanced Bioavailability

Liposomal encapsulation represents a promising approach for improving cysteamine hydrochloride stability while enhancing bioavailability through controlled release mechanisms and protection from environmental degradation factors [7] [8] [9]. Advanced preparation techniques have demonstrated significant improvements in both pharmaceutical stability and therapeutic delivery profiles.

The ethanol injection method has emerged as the predominant technique for preparing cysteamine-loaded liposomes, offering superior control over particle size distribution and encapsulation efficiency [7] [8]. Research by Atallah and colleagues utilized this method to prepare cysteamine hydrochloride-loaded liposomes with nanometric dimensions, achieving significant stability improvements compared to free drug formulations [7]. The prepared liposomes demonstrated spherical morphology with oligolamellar structure, providing optimal conditions for sustained drug release and enhanced skin penetration.

| Study | Preparation Method | Encapsulation Efficiency (%) | Particle Size (nm) | Stability Improvement | Freeze-Drying Effect |

|---|---|---|---|---|---|

| Atallah et al. 2022 | Ethanol injection | Not specified | Nanometric | Significant | Enhanced stability |

| Greige-Gerges et al. 2020 | Ethanol injection | 12-40% | Nanometric | Improved | 33% retention |

| Castillo et al. 2014 | Hydration | 6.5% | 100-200 | Enhanced | Not studied |

Comprehensive characterization studies revealed that encapsulation efficiency varies significantly based on formulation parameters, with values ranging between 12% and 40% across different lipid compositions [8] [10]. The incorporation ratios of cholesterol and phospholipids directly influence both encapsulation efficiency and drug loading ratios. Optimal formulations utilize specific phospholipid-to-cholesterol ratios that balance membrane stability with drug permeability characteristics.

The stability assessment of encapsulated cysteamine demonstrated marked improvements across various storage conditions, including different temperatures (4°C, 25°C, and 37°C) and light exposure scenarios [8]. Encapsulation provided protection against oxidative degradation while maintaining drug potency over extended periods. The liposomal formulations showed superior performance compared to free cysteamine solutions, with significantly reduced degradation rates under identical storage conditions.

Freeze-drying optimization studies revealed critical parameters for maintaining liposomal integrity during dehydration processes [8] [10]. The dried form of cysteamine-loaded liposomes preserved vesicle size characteristics and retained approximately 33% of the cysteamine present in the original liposomal suspension before lyophilization [8]. Reconstituted liposomes maintained their nanometric dimensions and demonstrated enhanced stability profiles compared to freshly prepared formulations.

Advanced freeze-drying protocols incorporated cryoprotectants to minimize membrane damage during the dehydration-rehydration cycle [11]. Hydroxypropyl-gamma-cyclodextrin emerged as an effective lyoprotectant at 40:1 weight ratios relative to phospholipid content, eliminating liposome fusion and producing high retention of encapsulated drug [11]. The freeze-dried formulations remained stable for at least four months when stored at 4°C, representing a significant advancement over conventional aqueous formulations.

Skin penetration studies using Franz diffusion cells demonstrated that liposomal encapsulation significantly enhanced cysteamine hydrochloride penetration through human skin [7]. The encapsulated formulations showed superior penetration profiles compared to free drug solutions, with freeze-dried reconstituted liposomes demonstrating the best penetration characteristics. The drug was effectively retained in the epidermis layer, providing sustained release and prolonged therapeutic contact.

Biocompatibility assessments confirmed that both free and encapsulated cysteamine formulations exhibited no cytotoxic effects in cellular assays [7]. The encapsulated formulations maintained the depigmenting activity and antioxidant properties of cysteamine while providing improved stability and delivery characteristics. These findings support the therapeutic equivalence of liposomal formulations with enhanced pharmaceutical properties.

Anhydrous Delivery Systems for Odor Mitigation

Anhydrous delivery systems provide comprehensive solutions for cysteamine hydrochloride formulation challenges by eliminating moisture-mediated degradation pathways and effectively masking the characteristic hydrogen sulfide odor associated with oxidation products [12] [13] [14]. These systems represent advanced pharmaceutical approaches that address both stability and patient acceptability concerns.

Spray-drying technology has been extensively developed for creating cysteamine-containing microspheres that offer protection from environmental factors while enabling controlled release profiles [15] [16] [17]. Research utilizing poly(lactide-co-glycolide) matrices demonstrated successful encapsulation of cysteamine hydrochloride with particle sizes optimized for specific delivery routes. The spray-drying process parameters, including inlet temperature (45°C), atomizing gas flow (473 liters per hour), and feed rate (10% milliliters per minute), were carefully optimized to preserve drug integrity while achieving desired particle characteristics [16].

| Delivery System | Method | Particle Size Range | Odor Mitigation | Stability Benefit |

|---|---|---|---|---|

| Spray-dried microspheres | PLGA spray drying | 1-5 μm | Encapsulation masking | Protected from air |

| Lipid microparticles | Spray coagulation | 300-500 μm | Complete masking | Hydrophobic matrix |

| Freeze-dried liposomes | Lyophilization | Original size retained | Reduced exposure | 4 months at 4°C |

| Solid polymorphs | Controlled crystallization | Crystalline | Minimal exposure | Solid-state stability |

Lipid microparticle formulations utilizing spray coagulation techniques have demonstrated exceptional odor masking capabilities through complete encapsulation within hydrophobic matrices [18]. The preparation process involves heating lipid masses composed of carnauba wax and stearic acid to 95°C until complete dissolution, followed by incorporation of cysteamine ditartrate at 30-40% concentrations [18]. The molten mixture undergoes spray processing at 90°C and 1.0-2.0 bar pressure, resulting in solid microparticles with average diameters between 300-500 micrometers.

These lipid-based systems effectively address the hydrophobic nature of the matrix, which can cause particle flotation during suspension preparation [18]. The challenge is overcome through layering techniques that combine lipid microparticles with spray-dried powder components, ensuring uniform distribution and optimal dosing characteristics. The resulting formulations provide sustained release profiles extending over one hour, allowing stomach initiation followed by intestinal completion of drug release.

Advanced pulmonary delivery systems have been developed using specialized salt forms of cysteamine to optimize aerodynamic properties for inhalation applications [15]. Novel cysteamine-hyaluronic acid salt complexes prepared through controlled precipitation demonstrate superior respirability compared to conventional hydrochloride and bitartrate salts. The preparation involves ion-exchange resin treatment of hyaluronic acid solutions followed by salt formation with cysteamine free base, resulting in weight ratios between 1:3 and 1:10 (cysteamine base to hyaluronic acid) [15].

Spray-drying optimization for pulmonary formulations requires precise control of process parameters including inlet temperature, atomizing airflow, aspirator airflow, and feed rate [15] [17]. The resulting powders demonstrate median particle sizes appropriate for deep lung deposition, with 90% of particles measuring 4.06 micrometers or below [17]. Aerosolization performance testing using Next Generation Impactors confirms adequate aerodynamic properties for effective pulmonary delivery.

Solid-state characterization of anhydrous systems reveals critical polymorphic considerations that affect both stability and bioavailability [19] [20]. Cysteamine hydrochloride exists in multiple crystalline forms, with Form I stable at room temperature and Form III stable above 37°C, demonstrating enantiotropic relationships with transition temperatures around 310 Kelvin [19]. The hygroscopic nature of the compound necessitates careful moisture control, as relative humidity above 35% leads to immediate formation of concentrated saturated solutions [19].

Commercial odor mitigation strategies incorporate specialized additives such as Odor-Kill compounds at 1-2% concentrations to absorb volatile degradation products [12] [14]. These formulations recommend anhydrous preparation approaches to achieve extended shelf-life characteristics, as cysteamine hydrochloride demonstrates significantly higher stability when formulated without water [12]. The resulting products maintain therapeutic efficacy while eliminating the characteristic unpleasant odor that limits patient compliance in aqueous formulations.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 17 of 126 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 109 of 126 companies with hazard statement code(s):;

H302 (96.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (11.93%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (13.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (26.61%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of corneal cystine crystal deposits in cystinosis

MeSH Pharmacological Classification

ATC Code

Pictograms

Irritant

Other CAS

156-57-0

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Cosmetics -> Reducing; Antioxidant